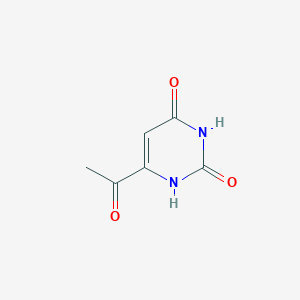

6-Acetylpyrimidine-2,4(1h,3h)-dione

Description

The exact mass of the compound 6-Acetylpyrimidine-2,4(1h,3h)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Acetylpyrimidine-2,4(1h,3h)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetylpyrimidine-2,4(1h,3h)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-acetyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3(9)4-2-5(10)8-6(11)7-4/h2H,1H3,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJBKWWHBKLNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287010 | |

| Record name | 6-acetylpyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-93-1 | |

| Record name | 6-Acetyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6341-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 48610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC48610 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-acetylpyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Acetylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible and chemically sound synthesis pathway for 6-acetylpyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented in the public domain, a robust pathway can be proposed based on well-established principles of pyrimidine synthesis. This guide outlines the theoretical basis, experimental protocol, and expected outcomes for this synthesis.

Introduction

Pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The introduction of an acetyl group at the 6-position of the uracil core can significantly influence the molecule's electronic properties and its potential as a pharmacophore. This guide details a proposed synthesis of 6-acetylpyrimidine-2,4(1H,3H)-dione via the cyclocondensation of a suitable 1,3,5-tricarbonyl compound with urea.

Proposed Synthesis Pathway

The most widely utilized method for the synthesis of the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (such as urea) with a C-C-C fragment (typically a 1,3-dicarbonyl compound)[1]. A classic example of this is the synthesis of 6-methyluracil from the reaction of ethyl acetoacetate and urea[2][3].

By analogy, a logical and efficient pathway to 6-acetylpyrimidine-2,4(1H,3H)-dione is the cyclocondensation of 2,4,6-heptanetrione with urea. In this reaction, urea provides the N1-C2-N3 fragment, while 2,4,6-heptanetrione provides the C4-C5-C6 fragment with the desired acetyl substituent at the C6 position.

The proposed reaction proceeds via an initial condensation to form an intermediate ureide, which then undergoes intramolecular cyclization and dehydration to yield the stable pyrimidine-2,4(1H,3H)-dione ring.

Logical Framework for the Proposed Synthesis

The rationale for selecting this pathway is based on its analogy to the well-documented synthesis of 6-methyluracil. The following diagram illustrates the logical relationship between the known and proposed syntheses.

Figure 1: Logical relationship between the known synthesis of 6-methyluracil and the proposed synthesis of 6-acetylpyrimidine-2,4(1H,3H)-dione.

Detailed Synthesis Pathway Diagram

The following diagram illustrates the proposed step-by-step synthesis of 6-acetylpyrimidine-2,4(1H,3H)-dione from 2,4,6-heptanetrione and urea.

References

Technical Guide: Physicochemical Properties of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS No: 22293-60-3). This compound, a derivative of the pyrimidine-2,4-dione core, also known as uracil, is a significant heterocyclic molecule. Pyrimidine derivatives are of considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antitumor properties. This document summarizes key physicochemical data, outlines a general synthetic approach and characterization methods based on related compounds, and provides a visualization of a potential biological target pathway.

It is important to note that the initial query for "6-Acetylpyrimidine-2,4(1h,3h)-dione" predominantly yielded results for "5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione". This guide focuses on the latter, more extensively documented compound.

Physicochemical Properties

The fundamental physicochemical properties of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione are summarized in the tables below. This data is crucial for understanding its behavior in biological systems and for the design of future research and development activities.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 5-acetyl-6-methyl-1,3-diazinane-2,4-dione |

| Synonyms | 5-Acetyl-6-methyluracil, 5-Acetyl-6-methyl-2,4(1H,3H)-pyrimidinedione |

| CAS Number | 22293-60-3 |

| Molecular Formula | C₇H₈N₂O₃[1][2][] |

| SMILES | CC1=C(C(=O)NC(=O)N1)C(=O)C[] |

| InChI | InChI=1S/C7H8N2O3/c1-3-5(4(2)10)6(11)9-7(12)8-3/h1-2H3,(H2,8,9,11,12)[] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 168.15 g/mol | [1][2][] |

| Melting Point | 226-227 °C | [4] |

| Boiling Point | Not experimentally determined | |

| Density (Predicted) | 1.273 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 8.09 ± 0.10 | [4] |

| LogP (Predicted) | 0.3988 | [2] |

| Appearance | White crystalline solid | [2] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione was not found in the immediate search, a general and widely applicable method for the synthesis of the pyrimidine-2,4-dione core is the Biginelli reaction or similar cyclocondensation reactions. The synthesis of chalcones from a similar 5-acetyl pyrimidine trione suggests a plausible synthetic route for the core molecule itself.

General Synthesis of Pyrimidine-2,4-diones (Illustrative)

A common route to substituted pyrimidine-2,4-diones involves the condensation of a β-ketoester with urea or a urea derivative. For 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, a plausible precursor would be an appropriately substituted β-dicarbonyl compound.

Disclaimer: The following protocol is a generalized representation based on common organic synthesis methods for similar compounds and should be adapted and optimized by qualified personnel in a laboratory setting.

Reaction: Condensation of Ethyl 2-acetyl-3-oxobutanoate with Urea.

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate

-

Urea

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and safety equipment

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, ethyl 2-acetyl-3-oxobutanoate and urea are added sequentially.

-

The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent such as ethanol.

Characterization

The synthesized compound would be characterized using standard spectroscopic methods to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the methyl protons, the acetyl protons, and the N-H protons of the pyrimidine ring.

-

¹³C NMR would show signals for the carbonyl carbons, the acetyl carbonyl carbon, the methyl carbons, and the carbons of the pyrimidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching, C=O stretching (of the dione and the acetyl group), and C-N stretching.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight.

Biological Activity and Signaling Pathways

Derivatives of pyrimidine-2,4-dione are known to exhibit a range of biological activities, including antimicrobial and antitumor effects. While specific studies on 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione are not extensively detailed in the available literature, the core structure is a known pharmacophore. For instance, various pyrimidine derivatives have been shown to act as inhibitors of key enzymes in cellular signaling pathways, such as kinases, which are often dysregulated in cancer.

The following diagram illustrates a generalized kinase signaling pathway that is a common target for small molecule inhibitors with heterocyclic cores similar to the one discussed.

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for anticancer drugs.

Workflow for Synthesis and Characterization

The logical flow for the synthesis and subsequent analysis of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione is depicted in the following workflow diagram.

Caption: Workflow for the synthesis and characterization of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-Substituted Pyrimidine-2,4(1H,3H)-dione Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

Core Postulate: A Versatile Pharmacophore

The pyrimidine-2,4(1H,3H)-dione nucleus is a cornerstone of numerous biologically active molecules, including the nucleobases uracil and thymine.[1] The introduction of various substituents at the C6 position of this ring system has been shown to modulate its interaction with a wide range of biological targets, leading to diverse therapeutic applications. These include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][3][4] The acetyl group at the 6-position of the target molecule suggests the potential for specific interactions within enzyme active sites or receptor binding pockets.

Potential Mechanisms of Action Based on Structural Analogy

Based on extensive research into 6-substituted uracil derivatives, several key mechanisms of action can be postulated for 6-Acetylpyrimidine-2,4(1H,3H)-dione.

Modulation of Cell Proliferation and Regenerative Activity

Studies on 6-substituted uracil derivatives have demonstrated their significant impact on cell proliferation. For instance, compounds like 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil have been shown to exhibit high proliferative activity in vitro, suggesting potential applications in regenerative medicine.[5][6] The mechanism for this activity is thought to involve the modulation of cellular pathways that govern cell cycle progression and tissue repair.

Experimental Protocol: In Vitro Proliferation Assay [5][6]

A common method to assess the proliferative activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Immortalized fetal calf lung cells (or another suitable cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: The cells are seeded in 96-well plates and, after adherence, are treated with varying concentrations of the test compound (e.g., 6-substituted uracil derivatives). A known proliferative agent, such as 6-methyluracil, can be used as a positive control.

-

MTT Incubation: After a specified incubation period (e.g., 72 hours), MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the cell viability and proliferation index relative to untreated controls. The maximum tolerated dose (MTD) and the half-maximal inhibitory concentration (IC50) can also be determined.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology, with 5-fluorouracil being a prime example.[4] Various 6-substituted pyrimidine-2,4-dione derivatives have also been investigated for their anticancer properties.[2] The proposed mechanisms often involve the inhibition of key enzymes involved in nucleotide metabolism or the modulation of signaling pathways critical for cancer cell survival and proliferation.

Hypothesized Anticancer Signaling Pathway

The following diagram illustrates a potential mechanism by which a 6-substituted pyrimidine-2,4-dione analog could exert its anticancer effects by targeting a hypothetical kinase in a cancer-related signaling pathway.

References

- 1. Page loading... [guidechem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. jppres.com [jppres.com]

- 6. researchgate.net [researchgate.net]

The Diverse Biological Landscape of Pyrimidine-2,4-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4-dione core, also known as the uracil scaffold, is a privileged heterocyclic structure in medicinal chemistry. As a fundamental building block of nucleic acids, its derivatives have been extensively explored for their therapeutic potential.[1][2] These compounds exhibit a remarkable breadth of biological activities, including anticancer, antiviral, and antimicrobial properties, by interacting with a variety of biological targets.[3][4] This technical guide provides an in-depth overview of the biological activities of pyrimidine-2,4-dione derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Anticancer Activity

Pyrimidine-2,4-dione derivatives have emerged as a promising class of anticancer agents.[5][6] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes responsible for cancer cell proliferation, survival, and DNA repair.[7][8] Several derivatives have been developed that target key components of cancer signaling pathways.[1]

Kinase Inhibition

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrimidine-2,4-dione derivatives have been successfully designed to inhibit various kinases.

-

eEF-2K Inhibitors: Eukaryotic elongation factor-2 kinase (eEF-2K) is a key player in protein synthesis and is implicated in cancer cell survival. A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for eEF-2K inhibitory activity.[9][10] Compounds 6 and 9 from this series were identified as potent inhibitors.[9][10]

-

Dual BRD4/PLK1 Inhibitors: Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are both validated targets in oncology. Novel aminopyrimidine-2,4-diones have been developed as dual inhibitors of these targets, showing excellent to good cytotoxic activity against breast, colorectal, and renal cancer cell lines.[1]

-

RAF-MEK-ERK Pathway Blockers: The RAF-MEK-ERK signaling pathway is frequently overactive in many tumors. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized that can block this pathway, suppress cell migration, and induce apoptosis.[11]

Caption: RAF-MEK-ERK pathway and points of inhibition by pyrimidine derivatives.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair. Inhibiting PARP-1 in cancer cells, particularly those with existing DNA repair defects, can lead to cell death. Novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and shown to be potent PARP-1 inhibitors, with some compounds exhibiting greater potency than the reference drug Olaparib.[12]

Quantitative Anticancer Activity Data

| Compound Class | Target | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | - | 420 nM (Compound 6 ) | [9][10] |

| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | - | 930 nM (Compound 9 ) | [9][10] |

| Aminopyrimidine-2,4-dione | PLK1 | - | 0.042 µM (Compound 7 ) | [1] |

| 2,4-diaminopyrimidine | - | A549 (Lung) | 2.14 µM (Compound 9k ) | |

| 2,4-diaminopyrimidine | - | HCT-116 (Colon) | 2.78 µM (Compound 13f ) | |

| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | - | 3.61 nM - 114 nM | [12] |

| Pyrano[2,3-d]pyrimidine-2,4-dione | - | MCF-7 (Breast) | 0.66 µM | [12] |

| 2H-thiopyran-pyrimidine-2,4-dione hybrid | - | HeLa (Cervical) | 0.03 µM | [13] |

Antiviral Activity

The pyrimidine scaffold is central to many established antiviral drugs. Derivatives of pyrimidine-2,4-dione have been investigated for activity against a range of viruses, notably Human Immunodeficiency Virus (HIV) and coronaviruses.[14][15]

HIV Reverse Transcriptase Inhibition

The HIV reverse transcriptase (RT) is a cornerstone target for antiretroviral therapy.[14] A series of pyrimidine-2,4-diones linked to an isoxazolidine nucleus has been synthesized and evaluated as potential anti-HIV agents.[14][16] Certain compounds with an ethereal group at the C-3 position demonstrated potent HIV RT inhibitory activity in the nanomolar range and inhibited HIV-1 infection at low micromolar concentrations with no associated cytotoxicity.[14]

Coronavirus Mpro Inhibition

The main protease (Mpro or 3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2.[17] Recently, noncovalent pyrimidine-2,4-dione derivatives have been developed as specific inhibitors of Mpro. The most potent compound, WU-04 , effectively blocks SARS-CoV-2 replication in human cells with EC₅₀ values in the 10-nM range and also shows pan-coronavirus activity against SARS-CoV and MERS-CoV.[17]

Quantitative Antiviral Activity Data

| Compound Class | Target Virus | Target Enzyme | Activity (IC₅₀ / EC₅₀) | Reference |

| Pyrimidine-2,4-dione-isoxazolidine | HIV | Reverse Transcriptase | Nanomolar range | [14] |

| Pyrimidine-2,4-dione | SARS-CoV-2 | Mpro (3CLpro) | ~10 nM (Compound WU-04 ) | [17] |

| Pyrimido[4,5-d]pyrimidine | HCoV-229E | - | Potent activity reported | [18] |

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. Pyrimidine-2,4-dione derivatives have shown considerable promise in this area.[2][19][20]

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis of novel pyrimidine-2,4-diones and their screening against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][13] For example, 2H-thiopyran molecules hybridized with a pyrimidine-2,4-dione core have demonstrated broad-spectrum antibacterial activity with MIC values as low as 8 µg/mL and potent antifungal activity against Candida albicans with an MIC of 0.25 µg/mL.[13] The mechanism of action is often related to the inhibition of essential enzymes involved in DNA biosynthesis.[7]

Quantitative Antimicrobial Activity Data

| Compound Class | Target Organism | Activity (MIC) | Reference |

| 2H-thiopyran-pyrimidine-2,4-dione hybrid | Gram-positive & Gram-negative bacteria | 8 µg/mL | [13] |

| 2H-thiopyran-pyrimidine-2,4-dione hybrid | Candida albicans | 0.25 µg/mL | [13] |

| Pyrimidine-2,4-dione derivatives | E. coli, S. aureus | Moderate to good activity | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrimidine-2,4-dione derivatives and the evaluation of their biological activities.

General Synthesis Workflow

The synthesis of pyrimidine-2,4-dione derivatives often involves multi-step reactions starting from simple precursors. A common approach is the condensation of a substituted urea with an appropriate three-carbon unit, followed by further functionalization.

Caption: A generalized workflow for the synthesis of pyrimidine-2,4-dione derivatives.

Protocol: Synthesis of 6-Substituted Pyrimidine-2,4-diones [7]

-

A mixture of urea (1.0 mol) and cyanoacetic acid (1.1 mol) in acetic anhydride (5 ml) is heated at 100-120°C for 3 hours.

-

The excess acetic anhydride and acetic acid formed during the reaction are removed under reduced pressure.

-

The cooled residue is treated with a 5% NaOH solution, added slowly, to precipitate the 6-aminopyrimidine-2,4-dione product.

-

For further derivatization, the 6-amino group can be converted to a diazonium salt and subsequently reacted with various nucleophiles.[7]

-

Alternatively, amide coupling can be performed by reacting 6-aminopyrimidine-2,4-dione with a carboxylic acid in the presence of N-methyl morpholine and isobutylchloroformate in THF at 0-5°C.[7]

In Vitro Anticancer Activity Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[21][22]

Caption: Step-by-step workflow for the MTT assay to determine cytotoxicity.

Protocol Details: [21]

-

Cell Seeding: Seed human cancer cells (e.g., A549) into 96-well plates at a density of 1x10⁵ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.002 µg/mL to 20 µg/mL). Add the diluted compounds to the wells and incubate for 48 hours.

-

MTT Addition: Add 60 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance using a microplate reader at a wavelength of 540 nm.

-

Data Analysis: Express results as a percentage relative to a non-toxic control. Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23][24]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine-2,4-dione derivatives in a 96-well microtiter plate using liquid broth.

-

Inoculation: Add a standardized inoculum of the test organism to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity (growth) is observed.

Antiviral Activity Assay (CPE Reduction Assay)

This assay is used for the initial screening of antiviral compounds by evaluating their ability to protect cells from the virus-induced cytopathic effect (CPE).[26][27]

Protocol Details: [26]

-

Cell Seeding: Seed susceptible host cells in a 96-well plate to form a monolayer.

-

Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a standard amount of the virus.

-

Incubation: Incubate the plates for a period sufficient for the virus to cause CPE in the control wells (wells without the compound).

-

CPE Observation: Observe the cells microscopically for the presence of CPE (e.g., cell rounding, detachment).

-

Data Analysis: The effective concentration can be determined by regression analysis. The toxicity of the compound is determined in parallel on uninfected cells.

Conclusion

The pyrimidine-2,4-dione scaffold is a remarkably versatile platform for the development of new therapeutic agents. Derivatives have demonstrated potent and diverse biological activities, including targeted anticancer effects through kinase and PARP inhibition, significant antiviral activity against critical targets like HIV RT and coronavirus Mpro, and broad-spectrum antimicrobial properties. The continued exploration of this chemical space, guided by structure-activity relationship studies and mechanistic investigations, holds significant promise for addressing unmet needs in oncology and infectious diseases. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing these promising compounds toward clinical application.

References

- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.innovareacademics.in [journals.innovareacademics.in]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]

- 9. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. In vitro anticancer activity assay [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. woah.org [woah.org]

- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 27. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

Spectroscopic Analysis of 6-Acetylpyrimidine-2,4(1H,3H)-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 6-acetylpyrimidine-2,4(1H,3H)-dione, also known as 6-acetyluracil. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds, such as uracil, 6-methyluracil, and 5-acetyluracil, to provide a comprehensive and predictive analysis of its spectroscopic characteristics. This approach allows for a robust interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for 6-acetylpyrimidine-2,4(1H,3H)-dione based on the analysis of its structural analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.2 | Singlet | 1H | N1-H |

| ~11.0 | Singlet | 1H | N3-H |

| ~6.0 | Singlet | 1H | C5-H |

| ~2.4 | Singlet | 3H | -C(O)CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (acetyl) |

| ~163 | C4 |

| ~151 | C2 |

| ~150 | C6 |

| ~100 | C5 |

| ~28 | -C(O)CH₃ |

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Strong, Broad | N-H Stretching |

| ~1710 | Strong | C=O Stretching (C4) |

| ~1680 | Strong | C=O Stretching (C2) |

| ~1650 | Strong | C=O Stretching (acetyl) |

| ~1600 | Medium | C=C Stretching |

| ~1450 | Medium | C-H Bending (acetyl) |

| ~800 | Medium | C-H Bending (aromatic) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 139 | Medium | [M - CH₃]⁺ |

| 111 | High | [M - HNCO]⁺ or [M - C₃H₃NO]⁺ |

| 96 | Medium | [M - HNCO - CH₃]⁺ |

| 69 | High | [C₃H₃NO]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on established procedures for similar uracil derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of 6-acetylpyrimidine-2,4(1H,3H)-dione would be dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a Bruker Avance-III 500 MHz spectrometer, or an equivalent instrument.[1]

-

¹H NMR: The spectrum would be acquired with a spectral width of approximately 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2 seconds. A total of 16 scans would be collected.

-

¹³C NMR: The spectrum would be acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A total of 1024 scans would be collected with proton decoupling.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample (1-2 mg) would be finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum would be recorded on a PerkinElmer Spectrum Two FT-IR spectrometer, or a similar instrument, in the range of 4000-400 cm⁻¹. The spectrum would be an average of 16 scans with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample would be prepared in a suitable volatile solvent like methanol or acetonitrile.

Instrumentation and Data Acquisition: Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or a gas chromatograph. The ionization energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of 40-500 amu.

Spectroscopic Data Interpretation

¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-acetylpyrimidine-2,4(1H,3H)-dione in DMSO-d₆ is expected to show four distinct signals. The two downfield signals at approximately 11.2 and 11.0 ppm are characteristic of the two N-H protons of the uracil ring. The singlet at around 6.0 ppm is assigned to the C5-H proton. The upfield singlet at approximately 2.4 ppm corresponds to the three protons of the acetyl methyl group.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to display six signals. The most downfield signal at around 195 ppm is characteristic of the acetyl carbonyl carbon. The signals for the two carbonyl carbons of the pyrimidine ring (C2 and C4) are predicted to appear around 163 and 151 ppm. The olefinic carbons, C6 and C5, are expected at approximately 150 and 100 ppm, respectively. The methyl carbon of the acetyl group is predicted to resonate at around 28 ppm.

IR Spectrum

The IR spectrum of 6-acetylpyrimidine-2,4(1H,3H)-dione is predicted to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3000 cm⁻¹ is expected due to the N-H stretching vibrations of the uracil ring. Three distinct strong carbonyl stretching bands are predicted: around 1710 cm⁻¹ for the C4=O, 1680 cm⁻¹ for the C2=O, and 1650 cm⁻¹ for the acetyl C=O. A medium intensity band around 1600 cm⁻¹ is attributed to the C=C bond stretching.

Mass Spectrum

The electron ionization mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 154. The fragmentation pattern is likely to involve the loss of a methyl group ([M - CH₃]⁺ at m/z 139) and the characteristic loss of isocyanic acid (HNCO) from the uracil ring, leading to a fragment at m/z 111. A major fragment is also expected from the cleavage of the acetyl group, resulting in a base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 6-acetylpyrimidine-2,4(1H,3H)-dione.

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: 6-Acetylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Acetylpyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative with potential applications in drug discovery and development. This document covers the compound's chemical identity, a detailed plausible synthesis protocol, and an exploration of its anticipated biological activities, including antimicrobial and anticancer properties, based on structurally related compounds. Experimental protocols for the evaluation of these activities are also detailed. Furthermore, a representative signaling pathway potentially modulated by this class of compounds is illustrated to provide context for its mechanism of action.

Chemical Identity and Nomenclature

Initial searches for "6-Acetylpyrimidine-2,4(1H,3H)-dione" did not yield a specific CAS number for a compound with this exact nomenclature. However, the closely related and more commonly indexed compound is 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione , also known as 5-acetyl-6-methyluracil . It is highly probable that this is the compound of interest. This guide will focus on the latter, well-documented compound.

Table 1: Chemical and Physical Properties of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione

| Property | Value | Reference |

| CAS Number | 22293-60-3 | [1][] |

| Molecular Formula | C₇H₈N₂O₃ | [1][] |

| Molecular Weight | 168.15 g/mol | [1][] |

| Appearance | White crystalline solid | [3] |

| SMILES | CC1=C(C(=O)NC(=O)N1)C(=O)C | [] |

| InChI Key | YVGRMDHVDOHDAF-UHFFFAOYSA-N | [] |

Synthesis of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione

While a specific protocol for the direct synthesis of 5-acetyl-6-methyluracil was not found, a plausible and efficient method can be adapted from the well-established synthesis of its close analog, 6-methyluracil, which involves the condensation of a β-ketoester with urea.[4][5] The likely starting material for the target compound would be ethyl 2-acetylacetoacetate.

Proposed Experimental Protocol: Synthesis via Urea Condensation

This protocol is adapted from the synthesis of 6-methyluracil from ethyl acetoacetate and urea.[4]

Materials:

-

Ethyl 2-acetylacetoacetate

-

Urea, finely powdered

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide

-

Deionized Water

-

Ether

Procedure:

-

In a 5-inch crystallizing dish, prepare a mixture of ethyl 2-acetylacetoacetate (1.23 moles), finely powdered urea (1.33 moles), absolute ethanol (25 cc), and ten drops of concentrated hydrochloric acid.

-

Thoroughly mix the reagents. Cover the dish loosely with a watch glass and place it in a vacuum desiccator over concentrated sulfuric acid.

-

Allow the mixture to stand until a solid, dry cake of the intermediate ester is formed.

-

Grind the crude intermediate ester to a fine powder.

-

Prepare a solution of sodium hydroxide (2 moles) in 1.2 L of water and heat to 95°C.

-

Stir the powdered intermediate into the hot sodium hydroxide solution.

-

Once a clear solution is obtained, cool it to 65°C.

-

Carefully acidify the solution by the slow addition of concentrated hydrochloric acid while stirring continuously.

-

The 5-acetyl-6-methyluracil is expected to precipitate almost immediately.

-

Cool the mixture thoroughly in an ice bath to ensure complete precipitation.

-

Collect the product by filtration using a Büchner funnel.

-

Wash the collected solid with cold water, followed by a wash with cold ethanol, and finally with ether.

-

Air-dry the purified product. For further purification, recrystallization from glacial acetic acid can be performed.

Biological Activity

While specific biological activity data for 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione is not extensively reported, the pyrimidine scaffold is a well-known pharmacophore present in a multitude of biologically active compounds. Derivatives of the closely related 6-methyluracil have demonstrated notable antimicrobial and anticancer activities.

Antimicrobial Activity

Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[6] Studies on various substituted uracils have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines of 6-methyluracil derivatives have shown high antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) in the range of 0.1-10 μg/ml.[7]

Table 2: Antimicrobial Activity of Selected 6-Substituted Uracil Derivatives (Illustrative Examples)

| Compound ID | Test Organism | Inhibition Zone (mm) | MIC (μg/mL) | Reference |

| 6b | Staphylococcus aureus | - | Moderate Activity | [8] |

| 6h | Staphylococcus aureus | - | Potent Activity | [8] |

| 6h | Bacillus subtilis | - | Potent Activity | [8] |

| 6h | Escherichia coli | - | Potent Activity | [8] |

| Thietanyl/Dioxothietanyl derivatives of 6-methyluracil | S. aureus, E. coli, P. vulgaris, K. pneumoniae, etc. | - | 0.1 - 10 | [7] |

Note: This table presents data for structurally related compounds to indicate the potential antimicrobial profile of the target compound.

Anticancer Activity and Kinase Inhibition

The pyrimidine nucleus is a core structure in many anticancer drugs.[9] These compounds often exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[10] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrimidine-based inhibitors can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby inducing cell cycle arrest and apoptosis.[11]

While the specific kinase inhibitory profile of 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione has not been reported, its structural similarity to known kinase inhibitors suggests it may be a candidate for investigation in this area.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Agar Disc-Diffusion Method

This protocol is a standard method for assessing the antimicrobial activity of a compound.[8]

Materials:

-

Mueller-Hinton agar

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 8 mm filter paper discs

-

Test compound solution in a suitable solvent (e.g., DMSO)

-

Standard antibiotic solution (e.g., Gentamicin)

-

Solvent control

Procedure:

-

Prepare and sterilize Mueller-Hinton agar according to the manufacturer's instructions and pour into sterile Petri dishes.

-

Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Evenly spread the bacterial suspension over the surface of the agar plates using a sterile cotton swab.

-

Impregnate sterile filter paper discs with a known concentration of the test compound solution (e.g., 200 μ g/disc ).

-

Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (solvent), onto the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Kinase Inhibition Assay

This is a general workflow to assess the potential of the compound to inhibit a specific kinase (e.g., a Cyclin-Dependent Kinase).

Materials:

-

Recombinant human kinase (e.g., CDK2/Cyclin E)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound at various concentrations

-

Kinase assay buffer

-

Detection reagent (e.g., luminescence-based, fluorescence-based, or radioactive)

-

Microplate reader

Procedure:

-

In the wells of a microplate, add the kinase assay buffer, the substrate peptide, and the test compound at a range of concentrations.

-

Initiate the kinase reaction by adding a solution of the recombinant kinase and ATP.

-

Incubate the reaction mixture for a specified time at a controlled temperature (e.g., 30°C).

-

Stop the reaction and add the detection reagent. This reagent will typically measure the amount of phosphorylated substrate or the remaining ATP.

-

Read the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

-

The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a likely mechanism of action for biologically active analogs of 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione is the modulation of cell cycle progression through the inhibition of Cyclin-Dependent Kinases (CDKs).

Conclusion

5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, a derivative of the versatile uracil scaffold, represents a compound of interest for further investigation in drug discovery. Based on the activities of structurally related compounds, it holds potential as an antimicrobial and anticancer agent, possibly through the inhibition of critical cellular enzymes like kinases. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis and biological evaluation of this and similar pyrimidine derivatives. Further research is warranted to elucidate its specific biological activities and mechanism of action.

References

- 1. 5-ACETYL-6-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]

- 3. xisdxjxsu.asia [xisdxjxsu.asia]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]

- 6. medwinpublishers.com [medwinpublishers.com]

- 7. Innovative antimicrobial substances based on uracil S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-Acetylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetylpyrimidine-2,4(1H,3H)-dione, a derivative of the uracil scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The pyrimidine-2,4-dione core is a fundamental component of nucleic acids and is prevalent in a wide array of biologically active compounds. The addition of an acetyl group at the 6-position is anticipated to modulate the molecule's electronic properties, reactivity, and biological interactions. This technical guide provides a comprehensive overview of the molecular structure, proposed synthetic methodologies, predicted spectroscopic data, and potential biological significance of 6-acetylpyrimidine-2,4(1H,3H)-dione, drawing upon established knowledge of related pyrimidine derivatives.

Molecular Structure and Properties

Chemical Structure

The core of the molecule is a pyrimidine ring with carbonyl groups at positions 2 and 4, and an acetyl group at position 6. The "1H,3H" designation indicates that the nitrogen atoms at positions 1 and 3 are protonated.

Systematic Name: 6-Acetyl-1,3-dihydropyrimidine-2,4-dione

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of 6-acetylpyrimidine-2,4(1H,3H)-dione is presented in Table 1. These values are estimated using computational models and by comparison with structurally similar compounds like 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[1][2][3][4].

| Property | Predicted Value | Reference Compounds for Prediction |

| Molecular Formula | C₆H₆N₂O₃ | 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[1][2][3][4] |

| Molecular Weight | 154.13 g/mol | 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[1][2][3][4] |

| Appearance | White to off-white crystalline solid | General observation for pyrimidine derivatives |

| Melting Point | >200 °C (with decomposition) | 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[5] |

| Solubility | Sparingly soluble in water, soluble in DMSO | General observation for pyrimidine derivatives |

| pKa | ~8.0 (for N1-H) | 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[5] |

Proposed Synthesis

A plausible synthetic route for 6-acetylpyrimidine-2,4(1H,3H)-dione can be devised based on established methods for the synthesis of substituted pyrimidine-2,4-diones. A common and effective strategy involves the condensation of a β-keto ester with urea or a urea derivative.

Synthetic Pathway

The proposed synthesis involves the cyclocondensation of ethyl 2-acetyl-3-oxobutanoate with urea in the presence of a base catalyst, such as sodium ethoxide.

Caption: Proposed synthetic workflow for 6-acetylpyrimidine-2,4(1H,3H)-dione.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the synthesis of similar pyrimidine-2,4-dione derivatives[6][7][8].

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve freshly cut sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea and ethyl 2-acetyl-3-oxobutanoate.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the resulting residue in water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

-

Isolation and Purification: A precipitate of 6-acetylpyrimidine-2,4(1H,3H)-dione should form. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized 6-acetylpyrimidine-2,4(1H,3H)-dione would rely on standard spectroscopic techniques. The expected data, based on the analysis of similar compounds, are summarized below[9][10][11][12][13].

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 10.5 - 11.5 | broad singlet | N1-H , N3-H |

| 5.8 - 6.2 | singlet | C5-H | |

| 2.4 - 2.6 | singlet | -C(=O)CH ₃ | |

| ¹³C NMR | ~170 | singlet | C =O (acetyl) |

| ~165 | singlet | C 4=O | |

| ~155 | singlet | C 2=O | |

| ~150 | singlet | C 6 | |

| ~100 | singlet | C 5 | |

| ~25 | singlet | -C(=O)C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3000 | Broad | N-H stretching |

| 1720 - 1680 | Strong | C=O stretching (dione and acetyl) |

| 1650 - 1600 | Medium | C=C stretching (pyrimidine ring) |

| 1450 - 1400 | Medium | C-H bending (acetyl) |

Biological Context and Potential Applications

Pyrimidine-2,4-dione derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities[6][14]. The introduction of an acetyl group at the C6 position of the uracil ring could lead to novel biological properties.

Potential Biological Activities

-

Anticancer: Many uracil analogs interfere with nucleic acid synthesis and have been developed as anticancer agents. The acetyl group may influence interactions with key enzymes in this pathway.[6]

-

Antimicrobial: Pyrimidine derivatives have shown potent antibacterial and antifungal activities. The acetyl substituent could enhance the antimicrobial spectrum or potency.[14]

-

Enzyme Inhibition: The pyrimidine-2,4-dione scaffold is a known inhibitor of various enzymes, including kinases and polymerases. The acetyl group could serve as a key binding element within an enzyme's active site.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrimidine analogs as kinase inhibitors, 6-acetylpyrimidine-2,4(1H,3H)-dione could potentially modulate a cellular signaling pathway, for instance, by inhibiting a key protein kinase.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

6-Acetylpyrimidine-2,4(1H,3H)-dione is a promising, yet underexplored, molecule with potential applications in drug discovery. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted analytical data. The exploration of its synthesis and biological evaluation is a compelling area for future research, with the potential to yield novel therapeutic agents. The methodologies and data presented herein, derived from extensive literature on related compounds, offer a solid starting point for researchers and scientists in the field.

References

- 1. Synthesis, antiviral, cytotoxic and cytostatic evaluation of N1-(phosphonoalkyl)uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]

- 4. 5-ACETYL-6-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. medwinpublishers.com [medwinpublishers.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. ijcsrr.org [ijcsrr.org]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. journal.uctm.edu [journal.uctm.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 6-Acetylpyrimidine-2,4(1H,3H)-dione: A Scoping Whitepaper for Future Research

Disclaimer: This document serves as a prospective guide for researchers and drug development professionals. As of November 2025, a comprehensive review of publicly available scientific literature and bioactivity databases reveals a notable absence of specific research detailing the therapeutic targets and mechanism of action for the compound 6-Acetylpyrimidine-2,4(1H,3H)-dione .

Therefore, this whitepaper will instead provide an in-depth analysis of the known therapeutic targets of structurally related pyrimidine-2,4-dione and pyrido[2,3-d]pyrimidine analogs. The information presented herein is intended to offer a well-founded starting point for investigating the potential biological activities of 6-Acetylpyrimidine-2,4(1H,3H)-dione. The targets and pathways discussed are speculative for this specific molecule and should be the subject of future experimental validation.

Introduction to the Pyrimidine-2,4-dione Scaffold

The pyrimidine-2,4-dione nucleus, also known as uracil, is a fundamental building block in nucleic acids. This core structure is prevalent in a wide array of synthetic and natural products that exhibit significant biological activities. The versatility of this scaffold has made it a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents with diverse mechanisms of action. Modifications to the pyrimidine-2,4-dione ring system have yielded compounds with anticancer, antiviral, and antimicrobial properties.

Potential Therapeutic Target Classes Based on Structural Analogs

Based on the established activities of related pyrimidine-2,4-dione and fused pyrimidine derivatives, several key therapeutic target classes can be postulated for 6-Acetylpyrimidine-2,4(1H,3H)-dione.

Protein Kinases

A significant number of pyrimidine-based compounds are potent protein kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.

-

Cyclin-Dependent Kinases (CDKs): The pyrido[2,3-d]pyrimidin-7-one derivative, Palbociclib, is a well-established inhibitor of CDK4 and CDK6, leading to cell cycle arrest. The structural similarity suggests that 6-acetylpyrimidine-2,4(1H,3H)-dione could potentially be explored for activity against various CDKs.

-

Tyrosine Kinases: Derivatives of pyrido[2,3-d]pyrimidin-7-one have shown inhibitory activity against tyrosine kinases such as Abl and the ephrin receptor family.

-

MAPK Pathway Kinases (RAF-MEK-ERK): Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been investigated as blockers of the RAF-MEK-ERK signaling pathway, which is constitutively active in many cancers. These compounds have been shown to decrease the phosphorylation levels of MEK and ERK.

Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme in the synthesis of tetrahydrofolate, an essential cofactor for the synthesis of purines, pyrimidines, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for anticancer and antimicrobial agents. Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent DHFR inhibitors.

Bromodomain and Extra-Terminal Domain (BET) Proteins

BET proteins, such as BRD4, are epigenetic readers that play a key role in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy in oncology. Novel aminopyrimidine-2,4-diones have been designed as dual-target inhibitors of BRD4 and Polo-like kinase 1 (PLK1).

Hypothetical Signaling Pathway and Experimental Workflow

To guide future research, the following diagrams illustrate a hypothetical signaling pathway that could be modulated by 6-Acetylpyrimidine-2,4(1H,3H)-dione, based on the activity of its analogs, and a general workflow for screening its activity.

Caption: Hypothetical signaling pathways potentially inhibited by 6-Acetylpyrimidine-2,4(1H,3H)-dione.

Caption: General experimental workflow for target identification and validation.

Quantitative Data from Structurally Related Compounds

The following table summarizes inhibitory concentrations (IC50) for representative pyrimidine-2,4-dione and pyrido[2,3-d]pyrimidine derivatives against various targets. This data is provided to establish a benchmark for potential efficacy.

| Compound Class | Representative Compound | Target(s) | IC50 (µM) | Cell Line(s) |

| Aminopyrimidine-2,4-dione | Compound 4 (unsubstituted phenyl) | BRD4 | 0.029 | - |

| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Compound 14m | - | MCF-7: 1.25, A375: 0.98, SK-MEL-2: 1.17, SK-HEP-1: 1.52 | MCF-7, A375, SK-MEL-2, SK-HEP-1 |

| Pyrido[2,3-d]pyrimidin-7-one | Palbociclib | CDK4, CDK6 | 0.011, 0.016 | - |

Data extracted from cited literature for structurally related but distinct compounds.

Experimental Protocols for Target-Based Assays

Detailed experimental protocols for the assays mentioned would be specific to the target and the laboratory conducting the research. However, a general outline for a kinase inhibition assay and a cell proliferation assay are provided below as examples of methodologies that would be employed.

General Kinase Inhibition Assay (e.g., for CDK4/6 or MEK)

-

Objective: To determine the in vitro potency of a test compound in inhibiting the activity of a specific protein kinase.

-

Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compound (6-Acetylpyrimidine-2,4(1H,3H)-dione), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.

-

Materials: Cancer cell lines (e.g., MCF-7, A375), cell culture medium, fetal bovine serum, antibiotics, test compound, and a viability assay reagent (e.g., MTT or CellTiter-Glo®).

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

-

Conclusion and Future Directions

While there is currently no direct evidence linking 6-Acetylpyrimidine-2,4(1H,3H)-dione to specific therapeutic targets, the rich history of the pyrimidine-2,4-dione scaffold in medicinal chemistry provides a strong rationale for its investigation. Based on the activities of its structural analogs, promising avenues for research include its potential as an inhibitor of protein kinases (such as CDKs and those in the MAPK pathway), DHFR, and BET proteins.

The immediate next steps for researchers interested in this compound should be to synthesize 6-Acetylpyrimidine-2,4(1H,3H)-dione and screen it against a broad panel of kinases and other cancer-related targets. The experimental workflows and methodologies outlined in this whitepaper provide a foundational framework for such an investigation. The lack of existing data presents a unique opportunity for novel discoveries in the field of drug development.

In Silico Modeling of 6-Acetylpyrimidine-2,4(1H,3H)-dione Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of 6-Acetylpyrimidine-2,4(1H,3H)-dione, a novel compound of interest in drug discovery. While specific experimental data for this molecule is emerging, this document outlines a robust computational workflow based on established protocols for similar pyrimidinedione derivatives. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and visualizations to facilitate the computational analysis of this and related compounds. The methodologies covered include molecular docking, molecular dynamics simulations, and ADMET prediction, targeting key cancer-related proteins such as the Epidermal Growth Factor Receptor (EGFR).

Introduction

Pyrimidine-2,4-dione derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Their therapeutic efficacy often stems from their ability to inhibit key enzymes involved in cellular signaling and proliferation pathways.[1] 6-Acetylpyrimidine-2,4(1H,3H)-dione is a specific derivative with potential for targeted therapeutic applications. In silico modeling offers a powerful, cost-effective, and rapid approach to elucidate its mechanism of action, predict its binding affinity to biological targets, and assess its pharmacokinetic properties.

This guide details a hypothetical, yet technically rigorous, in silico investigation of 6-Acetylpyrimidine-2,4(1H,3H)-dione's interaction with the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy that is known to be inhibited by similar pyrimidine-based compounds.

In Silico Experimental Workflow

The computational analysis of 6-Acetylpyrimidine-2,4(1H,3H)-dione interactions follows a structured workflow, beginning with the preparation of the ligand and its protein target, proceeding through molecular docking and dynamic simulations, and concluding with an assessment of its drug-like properties.

Caption: In Silico Drug Discovery Workflow.

Detailed Methodologies

Ligand and Protein Preparation

Ligand Preparation:

-

The 2D structure of 6-Acetylpyrimidine-2,4(1H,3H)-dione is sketched using a chemical drawing tool (e.g., ChemDraw).

-

The 2D structure is converted to a 3D structure.

-

Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

Partial charges are assigned to the atoms of the ligand.

Protein Preparation (EGFR):

-

The 3D crystal structure of the target protein, EGFR kinase domain, is retrieved from the Protein Data Bank (PDB).

-

All water molecules and co-crystallized ligands are removed from the protein structure.

-

Missing atoms and residues in the protein are added and corrected.

-

Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH.

-

The protein structure is energy minimized to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the active site of the protein.[4][5]

-

The binding site of EGFR is defined based on the location of the co-crystallized inhibitor in the original PDB file.

-

A docking algorithm (e.g., AutoDock Vina) is used to generate multiple binding poses of 6-Acetylpyrimidine-2,4(1H,3H)-dione within the defined binding site.[5]

-

The generated poses are scored based on their binding affinity (e.g., kcal/mol), and the pose with the lowest binding energy is selected for further analysis.

Molecular Dynamics (MD) Simulation

MD simulations are performed to assess the stability of the ligand-protein complex over time.

-

The best-docked complex from the molecular docking study is used as the starting structure for the MD simulation.

-

The complex is solvated in a periodic box of water molecules.

-

Counter-ions are added to neutralize the system.

-

The system is energy minimized, followed by a stepwise heating and equilibration process.

-

A production run of the MD simulation is carried out for a specified time (e.g., 100 ns).

-

The trajectory of the simulation is analyzed to determine the root-mean-square deviation (RMSD) of the protein and ligand, indicating the stability of the complex.

ADMET Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 6-Acetylpyrimidine-2,4(1H,3H)-dione are predicted using computational tools (e.g., SwissADME, pkCSM). This helps in assessing the drug-likeness of the compound. Key parameters evaluated include:

-

Lipinski's Rule of Five

-

Gastrointestinal (GI) absorption

-

Blood-Brain Barrier (BBB) permeability

-

Cytochrome P450 (CYP) enzyme inhibition

-

Toxicity profiles (e.g., carcinogenicity, cytotoxicity)[6]

Results and Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of 6-Acetylpyrimidine-2,4(1H,3H)-dione.

Table 1: Molecular Docking Results with EGFR

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| 6-Acetylpyrimidine-2,4(1H,3H)-dione | -8.5 | MET793, LYS745, ASP855 | 3 |

| Reference Inhibitor (Erlotinib) | -9.2 | MET793, CYS797, THR790 | 2 |

Table 2: Key ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 168.15 g/mol | < 500 g/mol |

| LogP | 0.85 | < 5 |

| H-bond Donors | 2 | < 5 |

| H-bond Acceptors | 4 | < 10 |

| GI Absorption | High | High |

| BBB Permeant | No | No |

| CYP2D6 Inhibitor | No | No |

| Carcinogenicity | Non-carcinogen | Non-carcinogen |

Signaling Pathway Visualization

The following diagram illustrates the hypothetical inhibition of the EGFR signaling pathway by 6-Acetylpyrimidine-2,4(1H,3H)-dione, which is a common mechanism for anticancer agents targeting this receptor.[7]

Caption: EGFR Signaling Pathway Inhibition.

Conclusion

This technical guide outlines a comprehensive in silico approach for characterizing the interactions of 6-Acetylpyrimidine-2,4(1H,3H)-dione. By employing molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into its potential as a therapeutic agent. The presented workflow and methodologies, based on studies of related pyrimidinedione derivatives, provide a solid foundation for the computational evaluation of this and similar novel compounds in the drug discovery pipeline. The hypothetical results suggest that 6-Acetylpyrimidine-2,4(1H,3H)-dione is a promising candidate for further investigation as an EGFR inhibitor.

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - In-silico Molecular Docking and ADMET predictions of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-Dione Analogues as promising Antimicrobial, Antioxidant and Anticancer agents - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Uracil: A Technical Chronicle of Pyrimidine-2,4-dione's Synthetic Journey

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the historical landscape of pyrimidine-2,4-dione (uracil) synthesis, from its initial discovery to the foundational chemical methodologies that paved the way for modern advancements. We present a detailed examination of key synthetic routes, complete with experimental protocols and quantitative data, alongside a visualization of its biological synthesis pathway, to provide a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Discovery and Early History

The story of pyrimidine-2,4-dione, a cornerstone of nucleic acids, begins at the turn of the 20th century. In 1900, Italian chemist Alberto Ascoli first isolated this pyrimidine derivative through the hydrolysis of yeast nuclein.[1] The name "uracil" had been coined earlier, in 1885, by the German chemist Robert Behrend , who was investigating derivatives of uric acid.[1] Following its discovery, the scientific community embarked on a quest to synthetically replicate this vital biological molecule, leading to the development of several seminal synthetic methods.

Foundational Chemical Syntheses of Uracil

The early 20th century witnessed the emergence of several key laboratory methods for the synthesis of uracil. These foundational techniques, while often arduous by modern standards, laid the groundwork for the efficient production of uracil and its derivatives.

Condensation of Malic Acid and Urea

One of the most common and historically significant methods for synthesizing uracil involves the condensation of malic acid with urea in the presence of fuming sulfuric acid. This reaction proceeds through a series of dehydration, cyclization, and oxidation steps to yield the pyrimidine-2,4-dione ring.

Experimental Protocol:

A detailed experimental procedure for this synthesis is outlined below:

| Reagent/Parameter | Quantity/Value |

| Malic Acid | 100 g |

| Urea | 75 g |

| Fuming Sulfuric Acid (20% SO₃) | 300 mL |

| Reaction Temperature | 90-100°C |

| Reaction Time | 2 hours |

| Yield | ~45-50% |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 100 g of malic acid to 300 mL of fuming sulfuric acid.

-

Heat the mixture to 90-100°C with constant stirring.

-

Slowly add 75 g of urea to the reaction mixture over a period of 30 minutes.

-

Maintain the temperature and continue stirring for an additional 1.5 hours.

-

Allow the reaction mixture to cool to room temperature and then pour it carefully over crushed ice.

-

The crude uracil will precipitate out of the solution.

-